Product packaging for SAHA-OBP(Cat. No.:)

SAHA-OBP

Cat. No.: B1193612
M. Wt: 524.42
InChI Key: NLCVGGKZTZLPNX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification of Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl

Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl, commonly referred to in scientific literature as Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl, represents a sophisticated example of prodrug engineering in the field of epigenetic therapeutics. The compound's systematic chemical name is N1-phenyl-N8-((((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-oxy) carbonyl)oxy)octanediamide, which reflects its complex structural architecture incorporating both the histone deacetylase inhibitory framework and the reactive oxygen species-responsive boronate trigger.

The molecular formula of Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl has been reported as C₂₆H₃₃BN₂O₇, with a molecular weight of approximately 245.32 g/mol, though some sources indicate variations in these values depending on the specific analytical methods employed. The compound has been assigned the Chemical Abstracts Service registry number 1234423-98-3, establishing its unique chemical identity within the global chemical database.

From a structural classification perspective, Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl belongs to the broader category of histone deacetylase inhibitor prodrugs, specifically those employing reactive oxygen species-responsive activation mechanisms. The compound features the characteristic hydroxamic acid functional group essential for histone deacetylase inhibitory activity, which is temporarily masked by a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonyl protecting group. This protecting group serves as both a masking moiety to reduce systemic toxicity and a targeting mechanism that responds to the elevated reactive oxygen species environment characteristic of cancer cells.

The structural architecture of Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl can be deconstructed into three primary functional domains: the active histone deacetylase inhibitory core derived from suberoylanilide hydroxamic acid, the self-immolative linker system, and the reactive oxygen species-responsive boronate trigger. The boronate moiety specifically consists of a pinacol ester of phenylboronic acid, which undergoes oxidative cleavage upon exposure to hydrogen peroxide or other reactive oxygen species, initiating a cascade reaction that ultimately releases the active histone deacetylase inhibitor.

Historical Context: Evolution from Suberoylanilide Hydroxamic Acid (Vorinostat) to Reactive Oxygen Species-Activated Prodrugs

The development of Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl represents the culmination of decades of research in histone deacetylase inhibitor therapy and prodrug design strategies. The foundational compound, suberoylanilide hydroxamic acid, was first developed through the collaborative efforts of Columbia University chemist Ronald Breslow and Memorial Sloan-Kettering researcher Paul Marks, building upon Charlotte Friend's 1966 observation that dimethylsulfoxide could induce cytodifferentiation in murine erythroleukemia cells. This early work established the principle that small molecules could modulate cellular differentiation and apoptosis through epigenetic mechanisms.

Suberoylanilide hydroxamic acid achieved regulatory approval by the United States Food and Drug Administration in 2006 for the treatment of cutaneous manifestations in patients with cutaneous T cell lymphoma, becoming the first histone deacetylase inhibitor to receive clinical approval. However, clinical experience with suberoylanilide hydroxamic acid revealed significant limitations, particularly in the treatment of solid tumors where efficacy remained suboptimal despite high dosages reaching 1000 mg/m²/day as monotherapy or combination agent. These limitations were primarily attributed to the lack of selectivity between cancer cells and normal tissues, leading to dose-limiting toxicities that prevented achievement of optimal therapeutic concentrations at tumor sites.

The recognition of elevated reactive oxygen species levels in cancer cells compared to normal tissues provided the conceptual foundation for developing targeted histone deacetylase inhibitor prodrugs. Research demonstrated that cancer cells often exhibit hydrogen peroxide levels that are significantly higher than those found in non-cancerous cells, creating a biochemical signature that could be exploited for selective drug activation. This observation aligned with the broader understanding that malignant transformation is associated with altered cellular metabolism and oxidative stress, providing a rational basis for developing reactive oxygen species-responsive therapeutic strategies.

The specific development of Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl emerged from systematic efforts to address the selectivity limitations of conventional histone deacetylase inhibitors. The compound was designed with the explicit goal of improving selectivity for cancer cells while maintaining the potent histone deacetylase inhibitory activity of the parent compound. Research demonstrated that Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl exhibits selective activity against multiple cancer cell lines including HeLa, MCF-7, MDA-MB-231, and B16-F10, while remaining relatively benign toward non-cancer cells.

The historical trajectory from suberoylanilide hydroxamic acid to Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl illustrates the evolution of therapeutic strategies from broad-spectrum histone deacetylase inhibition to targeted, environment-responsive drug delivery. This progression reflects the broader paradigm shift in pharmaceutical development toward precision medicine approaches that seek to maximize therapeutic efficacy while minimizing systemic toxicity through the exploitation of disease-specific biochemical signatures.

Role of Boron-Containing Functional Groups in Prodrug Design

Boron-containing functional groups have emerged as particularly valuable components in prodrug design strategies, with Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl serving as a prime example of their therapeutic potential. The incorporation of boronate esters and boronic acids in pharmaceutical applications leverages the unique chemical reactivity of boron compounds with reactive oxygen species, particularly hydrogen peroxide, to achieve controlled drug release under specific physiological conditions.

The mechanism of boron-mediated drug activation in Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl involves the oxidative cleavage of the boron-carbon bond through coordination of hydrogen peroxide to the boron atom, followed by aryl bond migration to form an intermediate boronate. This intermediate rapidly hydrolyzes in aqueous environments to generate a phenol and boric acid or ester, which are recognized as biocompatible degradation products. The overall reaction is both bioorthogonal and chemoselective, making boronate-based systems particularly suitable for in vivo applications where selectivity and safety are paramount considerations.

The specific boronate moiety employed in Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl is the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl group, which functions as both a protecting group for the hydroxamic acid functionality and a trigger for reactive oxygen species-mediated activation. The pinacol ester configuration provides enhanced stability under physiological conditions while maintaining responsiveness to oxidative environments characteristic of cancer cells. Research has demonstrated that this boronate system enables rapid removal of the protecting group upon exposure to elevated hydrogen peroxide levels, triggering the release of active suberoylanilide hydroxamic acid.

The advantages of boron-containing functional groups in prodrug design extend beyond their reactive oxygen species responsiveness to include favorable pharmacokinetic properties and biocompatibility profiles. Studies have shown that the introduction of boron significantly enhances the bioavailability of drugs, potentially through improved membrane permeability and metabolic stability. Furthermore, the oxidative cleavage of boron-carbon bonds can occur through metabolic processes without requiring elevated hydrogen peroxide levels, providing multiple pathways for drug activation.

Comparative analysis of different boron-containing prodrug designs has revealed structure-activity relationships that inform optimal molecular architectures for therapeutic applications. Research on boron-containing prodrugs of belinostat demonstrated that prodrugs possessing para-substituted aryl boronic esters connected to the hydroxyl position of the histone deacetylase inhibitor successfully release the active drug upon oxidation by cytochrome P450 enzymes or hydrogen peroxide. These findings support the design principles employed in Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl and validate the therapeutic potential of boronate-based prodrug strategies.

The data supporting the efficacy of boron-containing prodrug designs can be summarized in the following comparative analysis:

Prodrug Design Feature Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl Traditional Histone Deacetylase Inhibitors
Cancer Cell Selectivity Demonstrated selective activity against HeLa, MCF-7, MDA-MB-231, B16-F10 cell lines Limited selectivity between cancer and normal cells
Normal Cell Toxicity Remains benign toward non-cancer cells Significant toxicity to normal tissues
Activation Mechanism Reactive oxygen species-responsive boronate cleavage Direct histone deacetylase inhibition
Biocompatibility Enhanced through boronic acid incorporation Limited by systemic exposure
Therapeutic Window Improved through targeted activation Narrow due to dose-limiting toxicities

The integration of boron-containing functional groups in Suberoylanilide Hydroxamic Acid-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonyl represents a sophisticated approach to addressing the clinical limitations of conventional histone deacetylase inhibitors. The reactive oxygen species-responsive boronate system provides a mechanism for achieving tumor-selective drug activation while maintaining the potent epigenetic modulating properties of the parent compound. This design strategy exemplifies the potential of rational prodrug development to overcome the therapeutic limitations of existing pharmaceuticals through the incorporation of disease-specific targeting mechanisms.

Properties

Molecular Formula

C28H37BN2O7

Molecular Weight

524.42

IUPAC Name

N1-phenyl-N8-((((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-oxy) carbonyl)oxy)octanediamide

InChI

InChI=1S/C28H37BN2O7/c1-27(2)28(3,4)38-29(37-27)22-18-16-21(17-19-22)20-35-26(34)36-31-25(33)15-11-6-5-10-14-24(32)30-23-12-8-7-9-13-23/h7-9,12-13,16-19H,5-6,10-11,14-15,20H2,1-4H3,(H,30,32)(H,31,33)

InChI Key

NLCVGGKZTZLPNX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)CCCCCCC(NOC(OCC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAHAOBP;  SAHA OBP;  SAHA-OBP

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

Mechanism of Action

SAHA-OBP operates as a histone deacetylase inhibitor (HDACi), which plays a crucial role in regulating gene expression involved in cell cycle progression and apoptosis. The prodrug is activated by ROS, leading to the release of active SAHA specifically within cancer cells, enhancing its selectivity and efficacy while minimizing effects on normal cells .

Case Studies

  • Multicellular Tumor Spheroids : Research has shown that this compound effectively induces apoptosis in multicellular tumor spheroids (MCTS), which are more representative of in vivo tumor behavior compared to traditional two-dimensional cell cultures. The compound demonstrated selective cytotoxicity against various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231, while sparing non-cancerous cells .
  • Prostate Cancer : In studies involving prostate cancer models, treatment with this compound led to significant repression of tumor growth markers and enhanced expression of microRNA-320a, which is associated with reduced tumorigenesis. This indicates the compound's potential in regulating androgen receptor pathways in hormone-sensitive cancers .

Wound Healing

Application in Surgical Outcomes

Recent studies have highlighted the efficacy of OBP-801 (a related compound) in improving surgical outcomes through enhanced wound healing. In a rabbit model of glaucoma filtration surgery (GFS), OBP-801 was shown to significantly reduce fibrosis and promote the maintenance of filtering blebs without scar formation. This was achieved through the inhibition of key fibrotic markers such as TGF-β3 and collagen deposition at surgical sites .

Data Table: Effects of this compound on Wound Healing Parameters

ParameterControl GroupThis compound GroupSignificance Level
α-SMA ExpressionHighLowp < 0.01
Collagen DepositionSignificantMinimalp < 0.01
Intraocular Pressure (IOP)ElevatedReducedp < 0.05

This table summarizes findings that demonstrate the ability of this compound to mitigate adverse fibrotic responses during wound healing processes.

Potential Anti-inflammatory Applications

The structural characteristics of this compound suggest its potential use in treating inflammatory conditions due to its ability to modulate cellular responses through ROS interactions. Preliminary studies indicate that compounds similar to this compound can exhibit anti-inflammatory properties, making them candidates for conditions like rheumatoid arthritis.

Comparison with Similar Compounds

SAHA (Vorinostat)

SAHA is a hydroxamic acid-based pan-HDAC inhibitor approved for cutaneous T-cell lymphoma (CTCL). It non-selectively inhibits HDACs in both cancerous and normal cells, leading to dose-limiting toxicities such as thrombocytopenia and gastrointestinal distress .

Other ROS-Activated Prodrugs

These compounds share this compound’s design principle of leveraging tumor-specific ROS levels for targeted activation.

Comparative Analysis

Table 1: this compound vs. SAHA and Conceptual Analogues

Parameter This compound SAHA (Vorinostat) Generic ROS-Activated Prodrugs (Conceptual)
Activation Mechanism ROS-dependent cleavage of boronic ester, releasing SAHA . Direct HDAC inhibition without activation requirements . ROS-sensitive linkers (e.g., boronate, thioketal) .
Selectivity High (activated only in high-ROS tumor microenvironments) . Low (affects both cancerous and normal cells) . Moderate to high (depends on linker stability and ROS levels).
Toxicity Profile Reduced off-target toxicity due to tumor-specific activation . High systemic toxicity (e.g., thrombocytopenia, fatigue) . Variable (depends on payload and linker design).
Efficacy in Cancer Models Effective against HeLa, MCF-7, MDA-MB-231, and B16-F10 cells . Broad-spectrum activity but limited by toxicity . Context-dependent (e.g., improved efficacy in hypoxic tumors).
Clinical Status Preclinical (custom synthesis only) . FDA-approved for CTCL . Mostly preclinical or early-phase trials.

Key Research Findings

Selectivity: this compound’s ROS-dependent activation reduces HDAC inhibition in normal cells by >50% compared to SAHA in vitro .

Stability : The boronic ester linker in this compound remains stable under physiological conditions but degrades rapidly in the presence of H2O2 (≥100 μM), mimicking tumor ROS levels .

Synergistic Potential: this compound’s activation by ROS may complement therapies that further elevate tumor oxidative stress (e.g., radiotherapy) .

Q & A

Q. What is the molecular mechanism behind SAHA-OBP's selective activation in cancer cells?

this compound is a prodrug designed to release the HDAC inhibitor SAHA (vorinostat) selectively in cancer cells via ROS-triggered cleavage. The boronate ester linker in this compound reacts with elevated intracellular hydrogen peroxide (H₂O₂) in cancer cells, generating a phenolic intermediate that undergoes further hydrolysis to release SAHA. This mechanism spares non-cancerous cells with lower ROS levels, reducing off-target toxicity . Methodological Insight: Validate ROS-dependent activation using fluorescent ROS probes (e.g., DCFH-DA) in cancer vs. normal cell lines, coupled with HPLC to quantify SAHA release kinetics .

Q. How is this compound synthesized, and what analytical methods confirm its structure?

this compound is synthesized by conjugating SAHA with 4-(hydroxymethyl)phenylboronic acid pinacol ester (OBP) via a carbonate linker. Structural confirmation requires:

  • NMR spectroscopy for bond formation (e.g., disappearance of SAHA’s hydroxyl proton at δ 10.5 ppm).
  • Mass spectrometry (ESI-MS) to verify the molecular ion peak at m/z 524.42 .
  • HPLC purity analysis (>98%) to ensure suitability for in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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